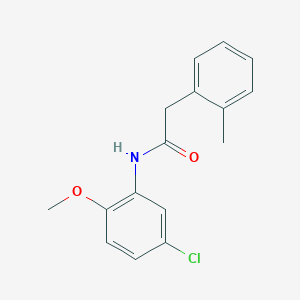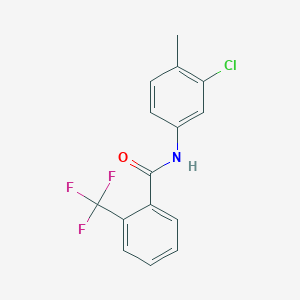![molecular formula C15H15N5S B245858 (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. This compound is a heterocyclic organic compound with a triazolothiadiazole core structure.
Wirkmechanismus
The mechanism of action of (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and proteins such as topoisomerase II, DNA gyrase, and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to have antioxidant activity and protect against oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad-spectrum activity against various biological targets. This makes it a promising candidate for the development of new drugs for the treatment of cancer, bacterial and fungal infections, and neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to study its biological activity in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research and development of (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Furthermore, it can be studied for its potential use in combination therapy with other drugs to enhance its efficacy. Finally, it can be studied for its potential use in the treatment of other diseases such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with broad-spectrum activity against various biological targets. Its potential as an anticancer, antibacterial, antifungal, and antioxidant agent, as well as its potential use in the treatment of neurodegenerative disorders, makes it a valuable candidate for further research and development. Further studies are needed to fully understand its mechanism of action, optimize its chemical structure, and identify its potential use in combination therapy and the treatment of other diseases.
Synthesemethoden
The synthesis of (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multistep process. The synthesis starts with the condensation reaction of 2-aminothiophenol and ethyl acetoacetate to form 4-ethyl-2-(phenylimino)thiazolidin-5-one. This intermediate is then reacted with hydrazine hydrate to form 4-ethyl-2-(phenylimino)-5-thioxo-1,2,4-triazolidin-3-one. Finally, the reaction of this intermediate with indole-3-carboxaldehyde in the presence of a base yields (6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Wissenschaftliche Forschungsanwendungen
(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antibacterial agent, antifungal agent, and antioxidant agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C15H15N5S |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15N5S/c1-15(2,3)13-17-18-14-20(13)19-12(21-14)11-8-9-6-4-5-7-10(9)16-11/h4-8,19H,1-3H3/b12-11+ |
InChI-Schlüssel |
IGYFCPCUTWQPBZ-VAWYXSNFSA-N |
Isomerische SMILES |
CC(C)(C)C1=NN=C2N1N/C(=C\3/C=C4C=CC=CC4=N3)/S2 |
SMILES |
CC(C)(C)C1=NN=C2N1NC(=C3C=C4C=CC=CC4=N3)S2 |
Kanonische SMILES |
CC(C)(C)C1=NN=C2N1NC(=C3C=C4C=CC=CC4=N3)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)

![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)



![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
